molecular formula C15H21N B1599667 4-Octylbenzonitrile CAS No. 60484-68-6

4-Octylbenzonitrile

Cat. No. B1599667
CAS RN: 60484-68-6
M. Wt: 215.33 g/mol
InChI Key: MWFMIIMHAJLWAY-UHFFFAOYSA-N
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Description

4-Octylbenzonitrile is a chemical compound with the CAS number 60484-68-6 . It has a molecular weight of 215.34 .


Molecular Structure Analysis

The InChI code for 4-Octylbenzonitrile is 1S/C15H21N/c1-2-3-4-5-6-7-8-14-9-11-15(13-16)12-10-14/h9-12H,2-8H2,1H3 . This indicates that the compound consists of 15 carbon atoms, 21 hydrogen atoms, and 1 nitrogen atom .

properties

IUPAC Name

4-octylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N/c1-2-3-4-5-6-7-8-14-9-11-15(13-16)12-10-14/h9-12H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWFMIIMHAJLWAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10464033
Record name Benzonitrile, 4-octyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10464033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Octylbenzonitrile

CAS RN

60484-68-6
Record name Benzonitrile, 4-octyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10464033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
S Huo - Organic Letters, 2003 - ACS Publications
… The n-octylzinc bromide thus formed readily participated in the Ni-catalyzed cross-coupling 6 with 4-chlorobenzonitrile (0.8 equiv) to give 4-octylbenzonitrile in 94% yield (Table 1). The …
Number of citations: 255 pubs.acs.org
NN Patwardhan, EA Morris, Y Kharel… - Journal of medicinal …, 2015 - ACS Publications
Sphingosine 1-phosphate (S1P) is a pleiotropic signaling molecule that acts as a ligand for five G-protein coupled receptors (S1P 1–5 ) whose downstream effects are implicated in a …
Number of citations: 75 pubs.acs.org
M KOBAYASHI, T NAGASAWA… - European journal of …, 1989 - Wiley Online Library
… as methyl 4-cyanobenzoate (0.2%), 4-biphenylcarbonitrile (0.5%), 4,4’-biphenyldicarbonitrile (0.1 YO), 4-hexylbenzonitrile (0.8%), 4-heptylbenzonitrile (0.4%) and 4-octylbenzonitrile (…
Number of citations: 172 febs.onlinelibrary.wiley.com
SM Kelly, J Fünfschilling, A Villiger - Liquid Crystals, 1994 - Taylor & Francis
We have recently reported the introduction of a carbon-carbon double bond into a wide variety of 5-n-alkyl-2-(4-n-alkoxyphenyl)pyrimidines to produce the corresponding alkenyloxy …
Number of citations: 17 www.tandfonline.com
Y He, B Han, S Zhu - Organometallics, 2021 - ACS Publications
A terminal-selective migratory hydroarylation of unactivated olefins has been developed though a NiH-catalyzed alkene isomerization–hydroarylation relay process. This sp 3 C–H …
Number of citations: 11 pubs.acs.org
M Raje - 2012 - vtechworks.lib.vt.edu
Sphingosine kinase (SphK) has emerged as an attractive target for cancer therapeutics due to its role in cell proliferation. SphK phosphorylates sphingosine to form sphingosine-1-…
Number of citations: 0 vtechworks.lib.vt.edu
Z Liu, N Dong, M Xu, Z Sun, T Tu - The Journal of Organic …, 2013 - ACS Publications
Considering that the strong σ-donor property of ylidenes derived from π-extended imidazolium salts is conducive to increasing the catalytic activity of the resulting palladium N-…
Number of citations: 92 pubs.acs.org
CM Hendy - 2023 - search.proquest.com
Single electron reduction is a straightforward pathway towards the formation of valuable radical intermediates from electron poor substrates. Visible-light photoredox catalysis has …
Number of citations: 0 search.proquest.com
A Kim - 2014 - urresearch.rochester.edu
This thesis details the author’s contributions to the emerging field of electrophile cross-couplings. This new field is related to the well-established field of conventional cross-coupling that …
Number of citations: 2 urresearch.rochester.edu
WJ Guo, ZX Wang - Tetrahedron, 2013 - Elsevier
Fe(acac) 3 effectively catalyzes reaction of aryltrimethylammonium triflates with β-hydrogen-containing primary or secondary alkyl Grignard reagents in a mixed solvent of THF and NMP …
Number of citations: 76 www.sciencedirect.com

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